molecular formula C13H16O2 B13203773 1-(2,3-Dihydro-1-benzofuran-2-YL)-2-methylbutan-1-one

1-(2,3-Dihydro-1-benzofuran-2-YL)-2-methylbutan-1-one

Cat. No.: B13203773
M. Wt: 204.26 g/mol
InChI Key: JWHOXTRWBSHUTJ-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1-benzofuran-2-yl)-2-methylbutan-1-one (CAS 203864-43-1) is a high-purity chemical compound designed for pharmacological and neurochemical research. This benzofuran derivative features a molecular formula of C14H18O2 and a molecular weight of 218.29 g/mol. While specific studies on this exact analog are limited, research on structurally related 1-(2,3-dihydro-1-benzofuran-2-yl) compounds reveals significant scientific interest in this chemical class. Compounds based on the 2,3-dihydrobenzofuran scaffold have demonstrated substantial research value as ligands for histamine receptors, particularly the H3 and H4 subtypes . These receptors are G-protein coupled receptors (GPCRs) involved in modulating inflammatory responses, neurotransmitter release, and immune cell chemotaxis . Researchers are investigating such compounds for their potential applications in studying inflammatory conditions, including asthma models, where related molecules have shown anti-inflammatory effects by reducing eosinophil counts and COX-2 expression . Additional research on analogous structures indicates this chemical class may interact with dopaminergic receptor systems, specifically D2 and D3 receptors . This mechanism suggests potential research applications in models of neurotoxicity and substance abuse, where certain derivatives have shown protective effects against cocaine-induced neurotoxicity in SH-SY5Y cell cultures . The 2,3-dihydrobenzofuran core structure provides optimal three-dimensional geometry for receptor interaction, with the ketone moiety allowing for potential further synthetic modification. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in laboratory settings.

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

1-(2,3-dihydro-1-benzofuran-2-yl)-2-methylbutan-1-one

InChI

InChI=1S/C13H16O2/c1-3-9(2)13(14)12-8-10-6-4-5-7-11(10)15-12/h4-7,9,12H,3,8H2,1-2H3

InChI Key

JWHOXTRWBSHUTJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)C1CC2=CC=CC=C2O1

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Tandem Cyclization and Cross-Coupling

One of the prominent synthetic routes to 2,3-dihydro-1-benzofuran derivatives, including substituted ketones like 1-(2,3-dihydro-1-benzofuran-2-yl)-2-methylbutan-1-one, involves a palladium-catalyzed tandem cyclization/Suzuki-coupling reaction. This method starts from phenol derivatives that are etherified with allylic or propenyl bromides in the presence of a base such as potassium carbonate. The resulting ethers undergo palladium-catalyzed intramolecular cyclization forming the benzofuran ring, followed by cross-coupling with boronic acids or esters to introduce various substituents at the 3-position of the benzofuran ring.

For example, phenols coupled with 3-bromo-2-methylpropene yield intermediates that, under palladium catalysis, cyclize and couple to give benzofuran derivatives with methylbutanone side chains. Subsequent saponification and amide coupling steps can be used to further functionalize the molecule if needed.

Preparation via Acyl Sulfonate Intermediates

Another approach involves the transformation of phenol derivatives into acyl sulfonate intermediates, which upon reaction with organic bases and reflux conditions, cyclize to form substituted benzofurans. This method uses sulfonyl chlorides such as tosyl chloride or mesyl chloride to convert carboxylic acids into acyl sulfonates. The acyl sulfonate then undergoes intramolecular cyclization at elevated temperatures (50–100 °C) in organic solvents like dichloroethane or toluene, producing benzofuran structures with various substituents at the 2-position.

Detailed Preparation Procedure Example

Step Reagents/Conditions Description Outcome
1 Phenol derivative + 3-bromo-2-methylpropene, K2CO3, methyl ethyl ketone, reflux Etherification of phenol to form allyl ether intermediate Formation of propenyl ether intermediate
2 Pd catalyst, base, boronic acid, solvent (e.g., toluene), reflux Tandem cyclization and Suzuki coupling Formation of 2,3-dihydro-1-benzofuran core with substituent at 3-position
3 NaOH, aqueous solution Saponification of ester or related intermediate Formation of carboxylic acid derivative
4 HATU, DiPEA, amine coupling Amide bond formation if applicable Functionalized benzofuran derivatives

This sequence allows for modular synthesis, enabling variation of side chains and substituents to tailor the compound's properties.

Enantioselective Synthesis and Purification

For compounds with chiral centers, such as 1-(2,3-dihydro-1-benzofuran-2-yl)-2-methylbutan-1-one, enantioselective synthesis is critical. Copper-catalyzed enantioselective additions have been reported, producing enantiomerically enriched benzofuran derivatives with high enantiomeric ratios (>99:1 e.r.). After synthesis, enantiomeric separation can be achieved using chiral chromatography columns, such as Cyclobond DMP, under controlled temperature and solvent conditions. The absolute configuration can be confirmed by X-ray crystallography.

Summary of Key Preparation Methods

Method Starting Material Catalyst/Reagents Conditions Product Features Reference
Palladium-catalyzed tandem cyclization/Suzuki coupling Phenol derivatives + 3-bromo-2-methylpropene Pd catalyst, K2CO3, boronic acids Reflux in MEK or toluene 2,3-Dihydro-1-benzofuran derivatives with diverse substituents
Acyl sulfonate intermediate cyclization Phenol derivatives converted to acyl sulfonates Tosyl chloride or mesyl chloride, organic base 50–100 °C reflux in halogenated solvents Substituted benzofurans with ketone or acid functionality
Copper-catalyzed enantioselective synthesis Benzofuran precursors Cu catalyst, chiral ligands Room temperature to mild heating Enantiomerically enriched benzofuran derivatives

Research Findings and Practical Considerations

  • The palladium-catalyzed method offers versatility and high yields (often >90%) for a range of substituted benzofurans and allows late-stage diversification.

  • The acyl sulfonate method is advantageous for introducing ketone functionality adjacent to the benzofuran ring, enabling further synthetic elaboration.

  • Enantioselective catalysis combined with chiral chromatographic separation ensures access to optically pure compounds, crucial for biological activity studies.

  • Solvent choice, temperature control, and reaction times are critical parameters affecting yield and purity.

  • The synthetic routes have been validated in medicinal chemistry contexts, including cannabinoid receptor agonist development and pharmaceutical intermediate synthesis, underscoring their robustness and applicability.

Chemical Reactions Analysis

1-(2,3-Dihydro-1-benzofuran-2-YL)-2-methylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the ketone group to an alcohol. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: The benzofuran ring can undergo electrophilic substitution reactions, where substituents such as halogens or nitro groups are introduced. Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(2,3-Dihydro-1-benzofuran-2-YL)-2-methylbutan-1-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is used in studying biological processes and interactions. It can act as a ligand for various receptors, aiding in understanding receptor-ligand interactions.

    Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.

    Industry: The compound’s stability and reactivity make it suitable for industrial applications, such as in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1-benzofuran-2-YL)-2-methylbutan-1-one involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity. For example, it can act as an antagonist or agonist at certain receptor sites.

    Pathways Involved: The binding of the compound to its target can trigger a cascade of biochemical events, leading to the desired therapeutic effect. These pathways may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Dihydrobenzofuran vs. Piperazine Derivatives

While the target compound is a ketone, structurally related piperazine derivatives (e.g., 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines) exhibit distinct pharmacological profiles. For example:

  • 1-[(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)methyl]-4-methylpiperazine (1e) : Demonstrated potent histamine H4 receptor (H4R) antagonism (IC₅₀ = 0.78 μM) and anti-inflammatory effects in murine asthma models .
  • 1-[(2,3-Dihydro-1-benzofuran-2-yl)methyl]-4-phenylpiperazine (1d) : Showed dual H3R/H4R antagonism, reducing leukocyte migration in inflammation studies .

In contrast, ketone derivatives like the target compound may lack direct receptor antagonism but could influence metabolic pathways or serve as intermediates for bioactive molecules .

Impact of Substituent Position and Chain Length

  • Substituent Position : The 5-substituted dihydrobenzofuran analog () is a liquid with lower molecular weight (190.24 vs. 204.27 hypothesized for the target compound), suggesting altered solubility and bioavailability .
  • Chain Length: The 2-methylbutanone group in the target compound (vs.

Biological Activity

1-(2,3-Dihydro-1-benzofuran-2-YL)-2-methylbutan-1-one is an organic compound notable for its unique structural features, which include a benzofuran moiety and a ketone functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly its interactions with cannabinoid receptors and its implications in cancer therapy.

Key Properties

PropertyValue
Molecular FormulaC13_{13}H16_{16}O2_2
Molecular Weight204.26 g/mol
CAS Number1566146-12-0

Interaction with Cannabinoid Receptors

Research indicates that compounds similar to 1-(2,3-Dihydro-1-benzofuran-2-YL)-2-methylbutan-1-one exhibit significant biological activities. Notably, derivatives of benzofuran have been shown to act as selective agonists for cannabinoid receptors, particularly CB2 receptors, which are involved in pain modulation and anti-inflammatory responses. This suggests potential therapeutic uses in treating neuropathic pain and inflammatory conditions .

Apoptotic Induction in Cancer Cells

Recent studies have highlighted the potential of benzofuran derivatives to induce apoptosis in various cancer cell lines. For instance, compounds structurally related to 1-(2,3-Dihydro-1-benzofuran-2-YL)-2-methylbutan-1-one have demonstrated the ability to increase reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and subsequent apoptosis in leukemia cells such as K562 and MOLT-4 .

Case Study: Apoptosis Induction Mechanism

A study focusing on the apoptotic effects of benzofuran derivatives reported that exposure to these compounds resulted in significant increases in caspase activity—specifically caspases 3 and 7—indicating a strong pro-apoptotic effect. After 48 hours of exposure, one compound exhibited a 2.31-fold increase in caspase activity compared to control . This mechanism is critical as it suggests that these compounds could be developed into anti-cancer agents through targeted apoptosis induction.

Summary of Biological Activities

Activity TypeMechanism/EffectReference
Cannabinoid AgonismSelective binding to CB2 receptors
Apoptosis InductionIncreased ROS leading to mitochondrial dysfunction

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